molecular formula C8H10NO3P B14486735 4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one CAS No. 65696-85-7

4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one

Katalognummer: B14486735
CAS-Nummer: 65696-85-7
Molekulargewicht: 199.14 g/mol
InChI-Schlüssel: JLVOGUAERTXCDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a heterocyclic compound that features a unique combination of a pyrrole ring and a dioxaphospholane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of 4,5-dimethyl-1H-pyrrole with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(1H-pyrrol-1-yl)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to its combination of a pyrrole ring and a dioxaphospholane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

65696-85-7

Molekularformel

C8H10NO3P

Molekulargewicht

199.14 g/mol

IUPAC-Name

4,5-dimethyl-2-pyrrol-1-yl-1,3,2λ5-dioxaphosphole 2-oxide

InChI

InChI=1S/C8H10NO3P/c1-7-8(2)12-13(10,11-7)9-5-3-4-6-9/h3-6H,1-2H3

InChI-Schlüssel

JLVOGUAERTXCDO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OP(=O)(O1)N2C=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.